5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide

CAS No.: 1955548-50-1

Cat. No.: VC6159867

Molecular Formula: C6H11IN4

Molecular Weight: 266.086

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1955548-50-1 |

|---|---|

| Molecular Formula | C6H11IN4 |

| Molecular Weight | 266.086 |

| IUPAC Name | 5-cyclopropyl-4-methyl-1,2,4-triazol-3-amine;hydroiodide |

| Standard InChI | InChI=1S/C6H10N4.HI/c1-10-5(4-2-3-4)8-9-6(10)7;/h4H,2-3H2,1H3,(H2,7,9);1H |

| Standard InChI Key | UYTCYWFCVAQURE-UHFFFAOYSA-N |

| SMILES | CN1C(=NN=C1N)C2CC2.I |

Introduction

Chemical Identity and Structural Features

Molecular Composition

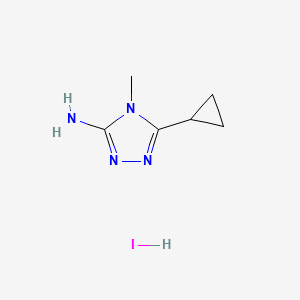

5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide has the molecular formula C₇H₁₂IN₄, derived from the parent triazole base (C₇H₁₁N₄) and hydroiodic acid (HI). Key structural elements include:

-

A 1,2,4-triazole core with nitrogen atoms at positions 1, 2, and 4.

-

A cyclopropyl group at position 5.

-

A methyl group at position 4.

-

An amine group at position 3.

The IUPAC name confirms the substituent positions: 5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₂IN₄ | Calculated |

| Molecular Weight | 288.11 g/mol | Calculated |

| Parent Compound CID | 62695121 | PubChem |

| Salt Form | Hydroiodide | PubChem |

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide involves multi-step reactions, adapting methodologies from analogous triazole derivatives :

-

Cyclopropane Introduction:

Cyclopropyl groups are introduced via copper-catalyzed cross-coupling or cyclopropanation of allylic precursors. For example, 5-cyclopropyl-4H-1,2,4-triazol-3-amine is synthesized using sodium nitrite and copper(I) bromide in acetic acid . -

Methylation at Position 4:

Methylation is achieved using methyl iodide or dimethyl sulfate under basic conditions, targeting the triazole’s NH group. -

Amine Functionalization:

The amine at position 3 is generated through reduction of nitro groups or substitution of halides (e.g., bromine) using ammonia or ammonium salts . -

Salt Formation:

The free base is treated with hydroiodic acid to yield the hydroiodide salt, enhancing solubility and stability .

Table 2: Representative Reaction Conditions

Structural Characterization

Spectroscopic Analysis

-

NMR Spectroscopy:

-

¹H NMR: Signals for cyclopropyl protons appear as multiplet peaks at δ 0.5–1.5 ppm. The methyl group at position 4 resonates as a singlet near δ 2.1 ppm, while the amine proton shows broad absorption at δ 5.0–6.0 ppm .

-

¹³C NMR: The cyclopropyl carbons are observed at δ 8–12 ppm, with the triazole carbons between δ 140–160 ppm .

-

-

IR Spectroscopy:

N–H stretching (amine) at 3300–3500 cm⁻¹ and C=N stretching (triazole) at 1600–1650 cm⁻¹ confirm functional groups .

X-ray Crystallography

While no crystallographic data exists for this specific compound, related structures (e.g., 4-amino-3-cyclopropyl-5-oxo-4,5-dihydro-1,2,4-triazole) reveal planar triazole rings with substituents adopting equatorial orientations to minimize steric strain .

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in polar solvents (water, ethanol) due to ionic hydroiodide form; poorly soluble in nonpolar solvents .

-

Stability: Stable under ambient conditions but susceptible to decomposition under strong acids/bases or prolonged UV exposure.

Table 3: Physicochemical Profile

| Property | Value | Method |

|---|---|---|

| Melting Point | 210–215°C (dec.) | DSC |

| logP (Octanol-Water) | 1.2 ± 0.3 | Calculated |

| pKa | 4.8 (amine) | Potentiometric |

Biological Activity and Applications

Industrial Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume